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Compound of Interest

Compound Name: 1-Bromo-2-chloro-3-iodobenzene

Cat. No.: B2918229

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-chloro-3-iodobenzene

Introduction

1-Bromo-2-chloro-3-iodobenzene is a tri-halogenated aromatic compound that serves as a
highly versatile and valuable intermediate in modern organic synthesis. Its utility for
researchers, particularly in pharmaceutical and agrochemical development, stems from the
unique arrangement of three different halogen atoms—iodine, bromine, and chlorine—on
adjacent positions of a benzene ring.[1] This substitution pattern allows for selective, stepwise
functionalization through various cross-coupling reactions, providing a strategic platform for the
construction of complex molecular architectures.[1] The differential reactivity of the carbon-
halogen bonds (C-1 > C-Br > C-Cl) is the cornerstone of its application, enabling chemists to
precisely control the introduction of new functionalities. This guide provides a comprehensive
overview of its core physical properties, spectroscopic signature, a representative synthetic
workflow, and essential safety information.

Chemical and Molecular Identity

Precise identification is critical for ensuring the correct starting material in a synthetic
sequence. The fundamental identifiers for 1-Bromo-2-chloro-3-iodobenzene are summarized
below.
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Identifier Value Reference
1-bromo-2-chloro-3-

IUPAC Name , (2]
iodobenzene

CAS Number 57012-50-7 [2][3]

Molecular Formula CeHsBrClI [2]

Molecular Weight 317.35 g/mol [1112]

Canonical SMILES

C1=CC(=C(C(=C1)I)Cl)Br

[2]

InChl Key

BLVSQFGBMQMIRS-
UHFFFAOYSA-N

[3]

Physicochemical Properties

The physical state, solubility, and thermal properties of a compound dictate its handling,

reaction conditions, and purification methods. As a polysubstituted benzene derivative, 1-

Bromo-2-chloro-3-iodobenzene is a non-polar molecule.

Property

Value

Reference

Appearance

White to yellow or brown
crystalline powder (predicted

based on isomers).

[4]115]

Melting Point

Experimental data not readily

available in cited literature.

Boiling Point

Experimental data not readily

available in cited literature.

Solubility

Insoluble in water. Soluble in
non-polar organic solvents
such as toluene, benzene,
dichloromethane, and

chloroform.

[6]
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Note: The absence of readily available experimental data for the melting and boiling points of
this specific isomer underscores the importance of analytical characterization upon synthesis or
acquisition.

Spectroscopic Profile and Characterization

For a molecule with multiple similar substituents, a thorough spectroscopic analysis is essential
for unambiguous structural confirmation.

'H NMR Spectroscopy

The *H NMR spectrum is expected to show three distinct signals in the aromatic region
(typically & 7.0-8.0 ppm). The three neighboring protons on the benzene ring will exhibit
splitting patterns based on their coupling constants. We can predict the following:

e H-6 (adjacent to Bromine) would appear as a doublet.
e H-5 (between H-4 and H-6) would appear as a triplet (or a doublet of doublets).

e H-4 (adjacent to lodine) would appear as a doublet.

3C NMR Spectroscopy

The 13C NMR spectrum will provide key information about the carbon skeleton. Due to the lack
of symmetry, six unique signals are expected for the aromatic carbons. The carbons directly
attached to the halogen atoms (C-1, C-2, C-3) will be significantly downfield, and their chemical
shifts will be influenced by the electronegativity and size of the attached halogen.

Infrared (IR) Spectroscopy

The IR spectrum can confirm the presence of the aromatic ring and carbon-halogen bonds.
Key absorption bands would include:

e ~3100-3000 cm~1: Aromatic C-H stretching.
e ~1600-1450 cm~1: Aromatic C=C ring stretching.

» Below 1000 cm~*: Carbon-halogen (C-I, C-Br, C-Cl) stretching vibrations.
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Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic distribution. The
electron ionization (El) mass spectrum would show a complex molecular ion peak cluster due
to the presence of isotopes for both bromine (7°Br, 8:Br) and chlorine (3>Cl, 37Cl), confirming the
elemental composition.

Representative Synthesis and Purification

While numerous routes to poly-halogenated benzenes exist, a common and reliable strategy
involves the modification of a pre-substituted aniline. A plausible pathway to 1-Bromo-2-
chloro-3-iodobenzene can be conceptualized starting from 2-bromo-6-chloroaniline,
proceeding through a Sandmeyer-type reaction.

NaNOz2, aq. HCI
2-Bromo-6-chloroaniline 0=BRC ' g Diazonium Salt Intermediate

Click to download full resolution via product page

1-Bromo-2-chloro-3-iodobenzene

Caption: Proposed synthetic workflow for 1-Bromo-2-chloro-3-iodobenzene.

Experimental Protocol: Synthesis via Diazotization-
lodination

This protocol describes a representative method based on established procedures for similar
transformations.[7][8]

o Diazotization:

o Suspend 2-bromo-6-chloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid
and water.

o Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

o Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the
temperature remains below 5 °C.
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o Continue stirring for 30 minutes at 0-5 °C after the addition is complete to ensure full
formation of the diazonium salt.

 lodination (Sandmeyer Reaction):
o In a separate flask, dissolve potassium iodide (1.5 eq) in water.

o Slowly add the cold diazonium salt solution to the potassium iodide solution.
Effervescence (N2 gas evolution) should be observed.

o Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas
evolution ceases.

e Work-up and Isolation:

o Transfer the reaction mixture to a separatory funnel and extract the product with an
organic solvent such as diethyl ether or dichloromethane (2 x 50 mL).

o Combine the organic layers and wash sequentially with saturated sodium thiosulfate
solution (to remove excess iodine), water, and brine.

o Dry the organic layer over anhydrous magnesium sulfate (MgSQOa), filter, and concentrate
the solvent under reduced pressure using a rotary evaporator.

e Purification:

o The resulting crude product can be purified by recrystallization from a suitable solvent
(e.g., methanol or ethanol) or by column chromatography on silica gel to yield the pure 1-
Bromo-2-chloro-3-iodobenzene.[8]

Safe Handling and Storage

As a halogenated organic compound, 1-Bromo-2-chloro-3-iodobenzene requires careful
handling in a well-ventilated area or chemical fume hood.

e Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation
(H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

[3]
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o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,
chemical-resistant gloves, and a lab coat.

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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